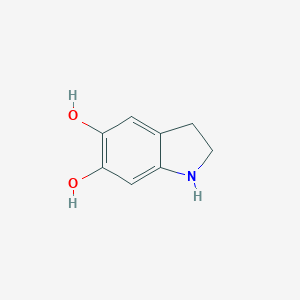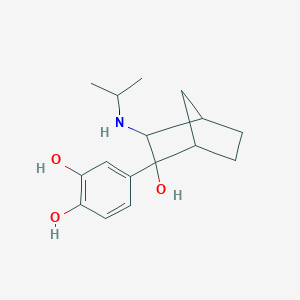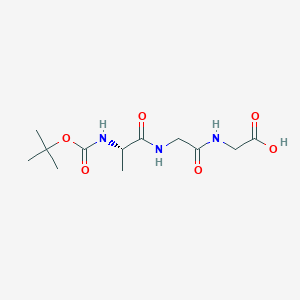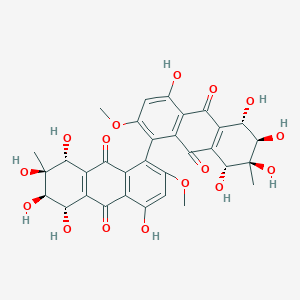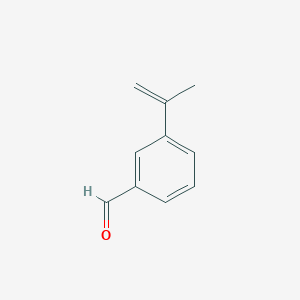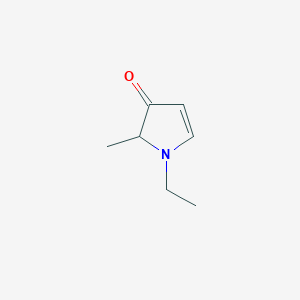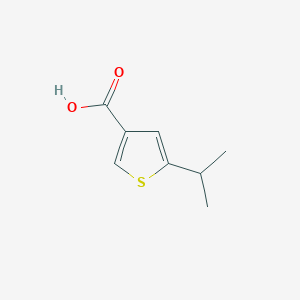
5-Isopropylthiophene-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Synthesis of thiophene derivatives, such as 5-Isopropylthiophene-3-carboxylic acid, often involves strategies like palladium-catalyzed perarylation, which includes decarboxylation and C-H bond cleavage for the formation of tetraarylated products (Nakano et al., 2008). Another approach is the metal-metal quadruple bond formation supported by thiophene-carboxylato ligands, indicating complex synthesis routes involving carboxylic acids (Brown-Xu et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals interesting features such as extended conjugation and interaction with metal orbitals, providing insights into their electronic structures. For instance, complexes with thiophene-carboxylato ligands show trans-substitution patterns and extended π-conjugation, affecting their optical and electronic properties (Brown-Xu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions including decarboxylation, perarylation accompanied by C-H bond cleavage, and interactions with palladium catalysts leading to the formation of tetraarylated products. These reactions highlight the compound's reactivity and potential for further chemical modifications (Nakano et al., 2008).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are crucial for determining their applicability in various domains, including materials science and organic electronics.
Chemical Properties Analysis
The chemical properties of 5-Isopropylthiophene-3-carboxylic acid, including its acidity, reactivity towards nucleophiles, and electrophiles, as well as its potential for further functionalization, are pivotal for its utility in synthetic chemistry. The compound's interaction with palladium catalysts and its ability to undergo decarboxylative C-H arylation are notable examples of its chemical versatility (Zhang et al., 2015).
Aplicaciones Científicas De Investigación
Drug Design Applications : Carboxylic acid (bio)isosteres, like 5-Isopropylthiophene-3-carboxylic acid, are utilized to enhance drug design. They address issues such as metabolic instability, toxicity, and limited passive diffusion while maintaining the desired attributes of the drug (Ballatore, Huryn & Smith, 2013).
CO2 Separation Performance : 5-hydroxyisophthalic acid, which shares a similar structural motif with 5-Isopropylthiophene-3-carboxylic acid, has been studied for enhancing CO2 separation performance in a poly(ethylene oxide) matrix. This demonstrates ideal selectivity over N2 with a permeability of 573 barrer (Yoon & Kang, 2018).
Anticancer, Antibacterial, and Antioxidant Potential : Compounds containing the thiophene nucleus, similar to 5-Isopropylthiophene-3-carboxylic acid, show potential as anticancer, antibacterial, and antioxidant agents. This is attributed to their unique thiophene nucleus and benzimidazole or 1,2,4-triazole moieties (Mabkhot et al., 2017).
Spasmolytic Effects : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized, showing potential good spasmolytic effects. These compounds also demonstrate good structural and electronic properties, indicating the potential application in treating muscle spasms (Rasool et al., 2020).
Insulin-Mimetic Activities : In the context of diabetes research, certain metal complexes with carboxylic acids, like 3-hydroxypyridine-2-carboxylic acid, have been found to exhibit potent insulin-mimetic activities. These findings could be relevant for understanding the potential applications of 5-Isopropylthiophene-3-carboxylic acid in similar contexts (Nakai et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
5-propan-2-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYAWUFWZUZLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393308 | |
| Record name | 5-isopropylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylthiophene-3-carboxylic acid | |
CAS RN |
123418-51-9 | |
| Record name | 5-isopropylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

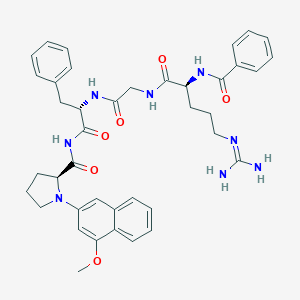
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
